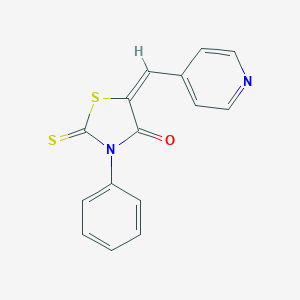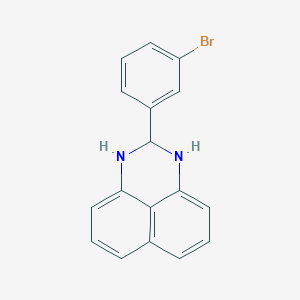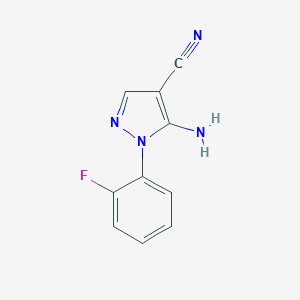
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, also known as PTZ, is a thiazolidinone derivative that has been widely studied for its potential therapeutic applications. The compound has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses. Additionally, (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to reduce oxidative stress and increase antioxidant enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its yield is typically high. (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is also stable under normal laboratory conditions and can be stored for extended periods. However, (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. Additionally, (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has some toxicity at high concentrations, which can limit its use in cell culture experiments.
Orientations Futures
There are several future directions for the study of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one. One potential direction is the investigation of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the investigation of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one as a potential therapeutic agent for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and its potential applications in cancer therapy.
Méthodes De Synthèse
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the condensation of pyridine-4-carbaldehyde with thiosemicarbazide, followed by cyclization and oxidation. The final product is obtained through the addition of phenyl isothiocyanate to the intermediate compound. The yield of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is typically high, and the compound can be purified through recrystallization.
Applications De Recherche Scientifique
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to possess antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to possess anticancer properties, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
92427-61-7 |
|---|---|
Nom du produit |
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Formule moléculaire |
C15H10N2OS2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10N2OS2/c18-14-13(10-11-6-8-16-9-7-11)20-15(19)17(14)12-4-2-1-3-5-12/h1-10H/b13-10+ |
Clé InChI |
XSUKSJVVNSZBQG-JLHYYAGUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=NC=C3)/SC2=S |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Autres numéros CAS |
92427-61-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)








![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)

![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)

